2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C19H21N3O4S and a molecular weight of 387.5 g/mol. This compound features a unique structure that includes a methoxy group, a hydrazinyl group, and a sulfanyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with an aldehyde or ketone to form the hydrazinyl intermediate.
Introduction of the sulfanyl group: The hydrazinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Chemical Reactions Analysis
2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazinyl group can form covalent bonds with active site residues, while the methoxy and sulfanyl groups can participate in non-covalent interactions. These interactions can modulate the activity of the target proteins and affect various biological pathways.
Comparison with Similar Compounds
Similar compounds to 2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide include:
- 2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-3-6-15(7-4-13)21-18(24)11-27-12-19(25)22-20-10-14-5-8-16(23)17(9-14)26-2/h3-10,23H,11-12H2,1-2H3,(H,21,24)(H,22,25)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGLDSOQRDWHB-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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